molecular formula C17H11F7N4O2S B4378470 N-[3-(ETHYLSULFANYL)-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE

N-[3-(ETHYLSULFANYL)-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE

Cat. No.: B4378470
M. Wt: 468.4 g/mol
InChI Key: NURGHRWQFZZLMF-KXEZBXAJSA-N
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Description

N-[3-(ETHYLSULFANYL)-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science.

Properties

IUPAC Name

(E)-N-[3-ethylsulfanyl-5-(trifluoromethyl)-1,2,4-triazol-4-yl]-1-[5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F7N4O2S/c1-2-31-16-27-26-15(17(22,23)24)28(16)25-6-8-3-4-9(30-8)7-29-14-12(20)10(18)5-11(19)13(14)21/h3-6H,2,7H2,1H3/b25-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURGHRWQFZZLMF-KXEZBXAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1N=CC2=CC=C(O2)COC3=C(C(=CC(=C3F)F)F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=C(C(=CC(=C3F)F)F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F7N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(ETHYLSULFANYL)-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE typically involves multiple steps, including the formation of the triazole ring, introduction of the ethylthio group, and attachment of the tetrafluorophenoxy and furyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at various functional groups, potentially altering the triazole ring or other substituents.

    Substitution: Substitution reactions, especially nucleophilic substitutions, can modify the phenoxy or furyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could lead to dehalogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar activities.

Medicine

Pharmaceutical applications could include the development of new drugs targeting specific enzymes or receptors. Triazoles are known for their antifungal and antiviral properties, which may be relevant here.

Industry

In industry, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, triazoles can inhibit enzymes by binding to their active sites, disrupting normal cellular processes. The molecular targets may include cytochrome P450 enzymes, kinases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A well-known triazole antifungal agent.

    Itraconazole: Another triazole used in antifungal therapy.

    Voriconazole: A triazole with broad-spectrum antifungal activity.

Uniqueness

The uniqueness of N-[3-(ETHYLSULFANYL)-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE lies in its specific substituents, which may confer unique biological activities or chemical reactivity compared to other triazoles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(ETHYLSULFANYL)-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE
Reactant of Route 2
Reactant of Route 2
N-[3-(ETHYLSULFANYL)-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE

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